molecular formula C20H26N6O B2468483 7-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 2309259-68-3

7-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2468483
CAS No.: 2309259-68-3
M. Wt: 366.469
InChI Key: BZLZBEGRQWAELQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a pyrimidine ring and a pyrazolo[1,5-a]pyrimidine moiety. Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms and is an essential base component of the genetic material of deoxyribonucleic acid . Pyrazolo[1,5-a]pyrimidine is another type of heterocyclic compound that has been studied for various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidine derivatives are known to participate in a wide range of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would depend on its exact structure. Pyrimidine itself is a much weaker base than pyridine and is soluble in water .

Scientific Research Applications

Antibacterial Activity and Protein Interactions

  • Research on novel pyrazolo[1,5-a]pyrimidine compounds has demonstrated antibacterial activity and provided biophysical insights into their interactions with plasma proteins, such as bovine serum albumin (BSA). These interactions were studied using fluorescence, time-resolved fluorescence, circular dichroism (CD) spectroscopy, and molecular docking, revealing that the compounds can effectively quench the intrinsic fluorescence of BSA through a static quenching process, indicating potential biomedical applications (He et al., 2020).

Insecticidal and Antimicrobial Potential

  • Another study focused on the synthesis of pyrimidine-linked pyrazole heterocyclics, evaluating their insecticidal and antibacterial potential. This research highlights the diverse biological activities of pyrazolo[1,5-a]pyrimidine derivatives, suggesting their utility in developing new insecticides and antimicrobial agents (Deohate & Palaspagar, 2020).

Anticancer and Anti-Inflammatory Applications

  • Novel pyrazolopyrimidines have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer treatment and inflammation management (Rahmouni et al., 2016).
  • Research into the synthesis of 6-heteroarylcoumarins with pyrazolo[1,5-a]pyrimidine, pyrimidine, and other moieties has identified compounds with significant antimitotic activity, further indicating the potential of pyrazolo[1,5-a]pyrimidine derivatives in anticancer drug development (Galayev et al., 2015).

Mechanism of Action

Biochemical Pathways

The compound affects the electron transport chain in the mitochondria by inhibiting the mitochondrial complex I . This disruption leads to a decrease in ATP production, causing energy depletion and eventually cell death.

Result of Action

The result of the compound’s action is the disruption of the mitochondrial function, leading to energy depletion and cell death . This makes it a potential candidate for use as a fungicide, as it can effectively kill the fungal cells.

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities and the development of synthesis methods for its production .

Properties

IUPAC Name

7-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O/c1-13-10-19(26-18(23-13)9-14(2)24-26)25-7-5-17(6-8-25)11-27-20-15(3)16(4)21-12-22-20/h9-10,12,17H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLZBEGRQWAELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCC(CC3)COC4=NC=NC(=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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